(Z)-1-(4-methylpiperazin-1-yl)-2-(2-oxopyridin-1(2H)-yl)ethenyl 4-chlorobenzoate
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Overview
Description
(Z)-1-(4-METHYLPIPERAZINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL 4-CHLOROBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a pyridinyl group, and a chlorobenzoate moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(4-METHYLPIPERAZINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL 4-CHLOROBENZOATE typically involves multiple steps, starting with the preparation of the piperazine and pyridinyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include chlorinating agents, oxidizing agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(4-METHYLPIPERAZINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL 4-CHLOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzoate moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-(4-METHYLPIPERAZINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL 4-CHLOROBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.
Medicine
In medicine, (Z)-1-(4-METHYLPIPERAZINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL 4-CHLOROBENZOATE has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-1-(4-METHYLPIPERAZINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL 4-CHLOROBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Chitosan functionalized with essential oils: Used in food packaging for its antimicrobial properties.
Potassium peroxymonosulfate: A compound used in oxidation reactions.
Uniqueness
(Z)-1-(4-METHYLPIPERAZINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL 4-CHLOROBENZOATE stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound with broad applications in research and industry.
Properties
Molecular Formula |
C19H20ClN3O3 |
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Molecular Weight |
373.8 g/mol |
IUPAC Name |
[(Z)-1-(4-methylpiperazin-1-yl)-2-(2-oxopyridin-1-yl)ethenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C19H20ClN3O3/c1-21-10-12-22(13-11-21)18(14-23-9-3-2-4-17(23)24)26-19(25)15-5-7-16(20)8-6-15/h2-9,14H,10-13H2,1H3/b18-14- |
InChI Key |
ADFAXULBBGKAPC-JXAWBTAJSA-N |
Isomeric SMILES |
CN1CCN(CC1)/C(=C/N2C=CC=CC2=O)/OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CN1CCN(CC1)C(=CN2C=CC=CC2=O)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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